molecular formula C20H19NO6 B583897 (+/-)-Nor-beta-hydrastine CAS No. 66408-36-4

(+/-)-Nor-beta-hydrastine

Cat. No.: B583897
CAS No.: 66408-36-4
M. Wt: 369.373
InChI Key: VKUFOPJSFWVKKJ-ZWKOTPCHSA-N
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Description

(+/-)-Nor-beta-hydrastine is a complex organic compound with a unique structure that combines elements of benzofuran and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Nor-beta-hydrastine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Isoquinoline Moiety: This step often involves the use of isoquinoline derivatives and appropriate coupling reactions.

    Formation of the Dioxolo Ring: This can be achieved through cyclization reactions involving diol precursors and appropriate dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Nor-beta-hydrastine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (+/-)-Nor-beta-hydrastine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (+/-)-Nor-beta-hydrastine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-6,7-Dimethoxy-3-(isoquinolin-5-yl)-2-benzofuran-1(3H)-one: Lacks the dioxolo ring, which may affect its biological activity.

    (3R)-6,7-Dimethoxy-3-(tetrahydroisoquinolin-5-yl)-2-benzofuran-1(3H)-one: Similar structure but lacks the dioxolo ring, which may influence its chemical reactivity.

    (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydroisoquinolin-5-yl)-2-benzofuran-1(3H)-one: Similar structure but lacks the dioxolo ring, which may affect its pharmacological properties.

Uniqueness

The presence of the dioxolo ring in (+/-)-Nor-beta-hydrastine distinguishes it from similar compounds. This structural feature may contribute to its unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-13-4-3-11-16(19(13)24-2)20(22)27-18(11)17-12-8-15-14(25-9-26-15)7-10(12)5-6-21-17/h3-4,7-8,17-18,21H,5-6,9H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUFOPJSFWVKKJ-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=CC5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H](OC2=O)[C@@H]3C4=CC5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858222
Record name (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66408-36-4
Record name (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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